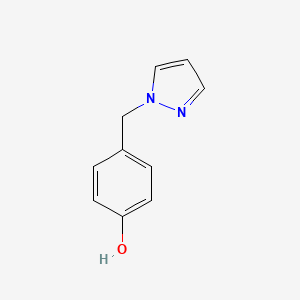

4-(pyrazol-1-ylmethyl)phenol

Description

Significance of Pyrazole (B372694) and Phenol (B47542) Moieties in Ligand Design and Molecular Architecture

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in medicinal chemistry and materials science. nih.gov Its aromatic nature and the presence of both a Brønsted acidic NH group and a Schiff-base nitrogen atom allow for diverse coordination possibilities. mdpi.com Pyrazoles can act as ligands, coordinating to metal centers, and their substituents can be readily modified to fine-tune the electronic and steric properties of the resulting complexes. mdpi.comuniversiteitleiden.nl This flexibility makes them crucial in the design of catalysts, therapeutic agents, and functional materials. mdpi.commdpi.com

The phenol group, characterized by a hydroxyl group directly attached to a benzene (B151609) ring, is another fundamental component in molecular design. The hydroxyl group can act as a hydrogen bond donor and, upon deprotonation, as a coordinating phenoxide group. rsc.org The phenolic ring itself can participate in π-stacking interactions, further influencing the supramolecular architecture. nih.gov The combination of a pyrazole ring and a phenol group within the same molecule, as seen in 4-(pyrazol-1-ylmethyl)phenol, creates a bifunctional ligand with the potential for forming complex coordination networks and supramolecular assemblies. universiteitleiden.nlresearchgate.net

Overview of the Research Landscape for this compound and Related Structures

Research on pyrazole-phenol hybrid systems is an active and expanding field. Studies have explored their synthesis, structural characterization, and a variety of applications. For instance, related compounds have been investigated for their potential as corrosion inhibitors, with some showing high efficiency. rsc.org In the realm of medicinal chemistry, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.govresearchgate.net The specific compound this compound, also known as 1-(4-hydroxybenzyl)pyrazole, has been a subject of interest in pharmacology and medicinal chemistry due to its potential biological activities. ontosight.ai

The synthesis of related tris(pyrazolyl)methane derivatives, which share a similar structural motif, has also been a focus of research. nih.govutexas.eduiucr.org These compounds have been explored for their coordination chemistry and potential applications in areas such as spin-crossover chemistry. nih.gov The investigation of coordination polymers based on pyrazole-phenyl ligands has revealed their potential in creating diverse 3D supramolecular architectures with interesting magnetic and catalytic properties. researchgate.net

Scope and Research Objectives for Advanced Studies on this compound

While initial research has laid the groundwork, there remains significant scope for advanced studies on this compound. Future research objectives could focus on several key areas:

Exploration of Coordination Chemistry: A systematic investigation of the coordination behavior of this compound with a wide range of transition metals and lanthanides could lead to the discovery of novel complexes with unique structural and electronic properties. rsc.orgresearchgate.net

Catalytic Applications: The development of catalysts based on this compound for various organic transformations is a promising area. Given the catalytic potential of other pyrazole-based ligands, this compound could be effective in reactions such as oxidation, C-C coupling, and hydroxylation. researchgate.netresearchgate.netsci-hub.box

Materials Science: The ability of the pyrazole and phenol moieties to participate in hydrogen bonding and π-stacking makes this compound a candidate for the construction of functional materials, such as metal-organic frameworks (MOFs) with potential applications in gas storage or separation. researchgate.net

Biological Activity Screening: A comprehensive screening of this compound and its derivatives for a broader range of biological activities could uncover new therapeutic leads. ontosight.aiacs.org

Interactive Data Table: Properties of Related Pyrazole Compounds

| Compound Name | Molecular Formula | Melting Point (°C) | Key Application/Finding | Reference |

| 4-Chloro-2-(1H-pyrazol-3-yl)phenol | C9H7ClN2O | 155-158 | Undergoes Mannich reaction to form substituted diazacrown ether. | chemicalbook.com |

| 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Varies | Varies | Shows antioxidant and anticancer activities. | nih.gov |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | C22H25N7 | Not specified | Exhibits polymorphism with distinct crystal structures. | mdpi.com |

| 4-[Tris(1H-pyrazol-1-yl)methyl]phenol | C16H14N6O | Not specified | Forms dimers through intermolecular hydrogen bonds and π–π stacking. | nih.govutexas.edu |

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrazol-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7,13H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCYYEKQDZIXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230151 | |

| Record name | 1-(4-Hydroxybenzyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80200-09-5 | |

| Record name | 1-(4-Hydroxybenzyl)pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080200095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxybenzyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1H-pyrazol-1-yl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pyrazol 1 Ylmethyl Phenol and Its Analogues

Direct Synthesis Approaches for 4-(Pyrazol-1-ylmethyl)phenol

Direct synthesis of the parent compound, this compound, can be achieved through several established methodologies. These approaches primarily focus on the efficient formation of the key chemical bonds that define the molecule's structure.

Condensation Reactions in the Synthesis of Aryl-Pyrazolyl-Methane Derivatives

Condensation reactions are a cornerstone in the synthesis of aryl-pyrazolyl-methane derivatives. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond through the elimination of a small molecule, such as water. For instance, the reaction of a phenol (B47542) derivative with a pyrazole-containing aldehyde or a related species can lead to the desired product.

One notable example involves the one-pot synthesis of 4-[tris(1H-pyrazol-1-yl)methyl]phenol. This compound was prepared through the condensation of 4-(trifluoromethyl)phenol (B195918) with sodium pyrazol-1-ide. nih.gov The reaction, carried out by refluxing the reactants in tetrahydrofuran (B95107) for 12 hours under a nitrogen atmosphere, yielded the desired product in 58% yield. nih.gov This method highlights the utility of condensation reactions in constructing complex pyrazolyl-methane structures from readily available starting materials.

Similarly, the synthesis of bis(pyrazolyl)methanes has been achieved through a tandem Knoevenagel/Michael reaction of aromatic aldehydes and pyrazole-5-one. benthamdirect.com This approach, often catalyzed by green catalysts like Mohr's salt, provides a convenient and efficient route to these structures. benthamdirect.com The reaction proceeds via an initial Knoevenagel condensation followed by a Michael addition. benthamdirect.comresearchgate.net

Nucleophilic Substitution Strategies for the Formation of the Methyl Linkage

Nucleophilic substitution reactions provide another powerful tool for forging the crucial methyl linkage between the phenol and pyrazole (B372694) rings. In this approach, a nucleophilic pyrazole species attacks an electrophilic carbon atom attached to the phenolic ring, or vice versa.

A common strategy involves the reaction of a pyrazolate salt with a halo-methylated phenol derivative. The pyrazolate anion acts as the nucleophile, displacing the halide to form the desired C-N bond. This method is widely used in the preparation of poly(pyrazolyl)methanes, where a pyrazolate salt is treated with compounds like dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), or carbon tetrachloride (CCl₄) in the presence of a phase transfer catalyst. mdpi.com

Synthesis of Substituted this compound Analogues and Derivatives

The synthesis of substituted analogues and derivatives of this compound allows for the fine-tuning of the molecule's properties for specific applications. Researchers have developed various innovative methods to introduce a wide range of substituents onto both the pyrazole and phenol rings.

Multi-Component Reaction Pathways to Pyrazolylphenol Scaffolds

Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecular scaffolds, including pyrazolylphenols. nih.govfrontiersin.org MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.govfrontiersin.org

One such approach is the pseudo-five-component reaction of hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine, ethyl acetoacetate, and various aromatic aldehydes. researchgate.net This one-pot synthesis, often catalyzed by guanidine (B92328) hydrochloride, proceeds through a tandem sequence of reactions to afford 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives in high yields. researchgate.net The use of environmentally benign catalysts and simple operational procedures makes this a particularly attractive methodology. cbijournal.com Another example is the synthesis of pyrazole- and pyranopyrazole-adorned 4H-chromenes from simple reactants in water at ambient temperature, which involves the integration of two distinct four-component reactions. rsc.org

C-F Activation as a Synthetic Route to Related Pyrazolyl-Methyl-Anilines

A more recent and innovative approach to the synthesis of related pyrazolyl-methyl-anilines involves the activation of a carbon-fluorine (C-F) bond. This strategy is particularly useful for introducing a pyrazolyl-methyl group onto an aniline (B41778) ring.

For example, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline was synthesized in a 63% yield via a C-F activation strategy. mdpi.comresearchgate.net This reaction involved a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole (B1673528), and potassium hydroxide (B78521) in dimethylsulfoxide (DMSO). mdpi.comresearchgate.net This method demonstrates that C-F activation can be effectively utilized with substituted pyrazoles. mdpi.com The reaction is believed to proceed through a Meisenheimer-like transition state, leading to the formation of a fluorophosphorane intermediate when phosphines are used as catalysts. whiterose.ac.uk

Solventless Synthesis Techniques for Poly(pyrazolyl)phenyl-methane Ligands

In a move towards more environmentally friendly synthetic methods, solventless techniques have been developed for the preparation of poly(pyrazolyl)phenyl-methane ligands. These methods eliminate the need for potentially harmful organic solvents, reducing waste and environmental impact.

A notable example is the solventless synthesis of tris(pyrazolyl)phenylmethane ligands with the general formula C₆H₅C(PzR₂)₃ (where R = H, Me). mdpi.comnih.gov This reaction is performed by reacting PhCCl₃ with either 3,5-dimethylpyrazole (B48361) (PzMe₂) or pyrazole (Pz) directly, without a solvent. mdpi.comnih.gov This method has been used to produce various tris(pyrazolyl)phenylmethane ligands in moderate to good yields. nih.gov Interestingly, the sterically crowded C₆H₅C(PzMe₂)₃ can undergo a thermal transformation to form the bis(pyrazolyl)(p-pyrazolyl)phenylmethane ligand, PzMe₂-C₆H₄CH(PzMe₂)₂. mdpi.comnih.gov

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of 4-(Pyrazol-1-ylmethyl)phenol and its Complexes

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method has been employed to elucidate the structural details of this compound and its more complex analogues, such as 4-[tris(1H-pyrazol-1-yl)methyl]phenol.

Interactive Table: Selected Crystallographic Data for 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. nih.gov

| Crystal Data | |

|---|---|

| Formula | C₁₆H₁₄N₆O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5065 (17) |

| b (Å) | 8.6829 (17) |

| c (Å) | 10.815 (2) |

| α (°) | 96.97 (3) |

| β (°) | 91.51 (2) |

| γ (°) | 109.40 (3) |

| Volume (ų) | 746.0 (3) |

| Z | 2 |

This data pertains to a related, more complex derivative, as comprehensive crystallographic data for the parent compound this compound was not available in the search results.

The conformation of this compound is largely defined by the dihedral angles between the pyrazole (B372694) and phenol (B47542) rings. In the solid state, these angles are influenced by intermolecular forces, including hydrogen bonding and π-π stacking interactions. For the derivative 4-[tris(1H-pyrazol-1-yl)methyl]phenol, the dihedral angles between the planes of the three pyrazole rings are 50.7(2)°, 71.2(3)°, and 95.8(2)°. nih.govutexas.edu This significant twist from a coplanar arrangement is a common feature in such multi-ring systems. In the crystal packing, molecules often form dimers through intermolecular O-H···N hydrogen bonds between the hydroxyl group of the phenol and a nitrogen atom of a pyrazole ring from an adjacent molecule. nih.govutexas.edu

Polymorphism, the ability of a compound to exist in more than one crystal form, can significantly impact its physical properties. While specific studies on the polymorphism of this compound are not detailed, the phenomenon is well-documented in related pyrazole-containing compounds. mdpi.comresearchgate.netgoogle.com For example, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline has been shown to exist in at least two different polymorphic forms, which differ in the orientation of the pyrazole rings and the intermolecular hydrogen bonding patterns. mdpi.com These variations arise from different packing arrangements in the solid state, leading to distinct crystal morphologies and potentially different physicochemical properties. mdpi.comresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of each atom, particularly hydrogen (¹H) and carbon (¹³C).

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide characteristic signals that can be assigned to specific atoms within the molecule. researchgate.netnih.gov The chemical shifts (δ) are influenced by the electronic environment of the nuclei.

In a typical ¹H NMR spectrum, the protons of the pyrazole ring, the methylene (B1212753) bridge, and the phenol ring would exhibit distinct signals. The phenolic -OH proton usually appears as a broad singlet, with its chemical shift being solvent and concentration-dependent. The aromatic protons on the phenol and pyrazole rings appear in the downfield region (typically δ 6.0-8.0 ppm), with their multiplicity (singlet, doublet, triplet, etc.) depending on the coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the aromatic rings resonate at lower field (δ 110-160 ppm) compared to the aliphatic methylene carbon.

Interactive Table: Representative ¹H and ¹³C NMR Data for a Pyrazole-Phenol Derivative.

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~5.2 | CH₂ | ~55 | CH₂ |

| ~6.3 | Pyrazole-H | ~105 | Pyrazole-CH |

| ~6.9 | Phenol-H | ~115 | Phenol-CH |

| ~7.2 | Phenol-H | ~130 | Phenol-CH |

| ~7.5 | Pyrazole-H | ~140 | Pyrazole-CH |

| ~9.7 | OH | ~155 | Phenol-C-OH |

Note: This is a generalized representation. Actual chemical shifts can vary based on the specific derivative and solvent used. rsc.orgspectrabase.comacs.org

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals in complex spectra and establishing the connectivity between atoms. princeton.eduipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent protons on the pyrazole and phenol rings. researchgate.net

These advanced NMR methods, combined with single-crystal X-ray diffraction, provide a comprehensive and detailed picture of the structural and conformational properties of this compound and its analogues.

Vibrational Spectroscopy for Functional Group Identification and Interactions

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a key method for the qualitative analysis of this compound, revealing characteristic absorption bands corresponding to the specific vibrational modes of its constituent functional groups. The spectrum is a composite of the vibrations of the phenol ring, the pyrazole ring, the hydroxyl group, and the interconnecting methylene group.

The analysis of related pyrazole and phenol derivatives provides a strong basis for the assignment of the observed vibrational frequencies. For instance, studies on various pyrazole-containing compounds show characteristic bands for C=N and C=C stretching within the heterocyclic ring. mdpi.com Similarly, the spectra of phenolic compounds are well-documented, with distinct bands for O-H and C-O stretching, as well as aromatic C-H and C=C vibrations. researchgate.netbibliotekanauki.pl

Key vibrational bands for this compound are interpreted as follows:

O-H Stretching: A broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the stretching vibration of the phenolic hydroxyl group (O-H) involved in intermolecular hydrogen bonding. bibliotekanauki.pl

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the phenol and pyrazole rings typically appear in the range of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene bridge (-CH₂-) connecting the two aromatic rings will exhibit symmetric and asymmetric C-H stretching vibrations, generally found between 2950 and 2850 cm⁻¹. bibliotekanauki.pl

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring and the carbon-nitrogen double bond in the pyrazole ring are expected to produce a series of sharp bands in the 1630-1440 cm⁻¹ region. mdpi.combibliotekanauki.pl

C-O Stretching: The stretching vibration of the phenolic carbon-oxygen bond (C-O) typically results in a strong band in the 1280-1252 cm⁻¹ range. worldscientific.commdpi.com

C-N Stretching: The stretching of the C-N bond of the pyrazole ring is expected around 1375 cm⁻¹. worldscientific.commdpi.com

Out-of-Plane Bending: The out-of-plane bending vibrations for the C-H bonds on the substituted benzene ring can also provide information about the substitution pattern.

The following table summarizes the expected FT-IR vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H Stretching (Hydrogen-bonded) | Phenolic Hydroxyl | 3600 - 3200 (broad) |

| C-H Stretching (Aromatic) | Phenol & Pyrazole | 3100 - 3000 |

| C-H Stretching (Aliphatic) | Methylene Bridge | 2950 - 2850 |

| C=C & C=N Stretching (Aromatic/Heteroaromatic) | Phenol & Pyrazole | 1630 - 1440 |

| C-N Stretching | Pyrazole Ring | ~1375 |

| C-O Stretching (Phenolic) | Phenolic Hydroxyl | 1280 - 1252 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the mass spectrometer, molecules are ionized and then fragmented, and the resulting pattern of fragments provides a roadmap of the molecule's structure.

For this compound, with a molecular formula of C₁₀H₁₀N₂O, the expected monoisotopic mass is approximately 174.08 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. The fragmentation of the molecular ion is anticipated to occur at the weakest bonds and lead to the formation of stable ions.

The primary fragmentation pathways for this compound are predicted to involve:

Cleavage of the Methylene Bridge: The bond between the methylene carbon and the pyrazole nitrogen or the benzene ring can break.

Loss of the pyrazole radical (•C₃H₃N₂) would result in a fragment ion corresponding to the hydroxyphenylmethyl cation [HO-C₆H₄-CH₂]⁺.

Cleavage leading to the pyrazolylmethyl cation [C₃H₃N₂-CH₂]⁺ is also a possibility.

Fragmentation of the Phenol Moiety: Following the initial fragmentation, the phenolic portion can undergo further fragmentation, similar to that observed for phenol itself. This can include the loss of a hydrogen atom, carbon monoxide (CO), or a formyl radical (•CHO). docbrown.info A characteristic fragment for aromatic compounds is the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

Fragmentation of the Pyrazole Ring: The pyrazole ring itself can fragment, although this is often a less dominant pathway compared to the cleavage of the substituent.

A plausible fragmentation pattern would show a prominent molecular ion peak, followed by peaks corresponding to the stable fragments generated through these pathways. The base peak, the most intense peak in the spectrum, would correspond to the most stable fragment ion formed.

The table below outlines the predicted significant ions in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 174 | [C₁₀H₁₀N₂O]⁺ (Molecular Ion) | - |

| 107 | [HO-C₆H₄-CH₂]⁺ (Hydroxyphenylmethyl cation) | •C₃H₃N₂ (Pyrazole radical) |

| 94 | [C₆H₅OH]⁺ (Phenol radical cation) | C₄H₄N₂ (Pyrazolyl-methylene) |

| 81 | [C₃H₃N₂-CH₂]⁺ (Pyrazolylmethyl cation) | •C₇H₇O (Hydroxyphenyl radical) |

| 77 | [C₆H₅]⁺ (Phenyl cation) | CO from [C₇H₅O]⁺ |

Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) and Phenol (B47542) Moieties

The pyrazole and phenol components of 4-(pyrazol-1-ylmethyl)phenol exhibit predictable, yet distinct, patterns of reactivity towards electrophiles and nucleophiles.

Pyrazole Moiety: The pyrazole ring is an electron-rich aromatic system. The presence of two nitrogen atoms influences the electron density distribution around the ring. The N2 nitrogen, with its lone pair of electrons in an sp² orbital, is basic and serves as a site for electrophilic attack, such as protonation or alkylation. organic-chemistry.org In contrast, the N1 nitrogen is pyrrole-like and less basic. Due to the combined electron-withdrawing inductive effect of the two nitrogen atoms, the C3 and C5 positions are electron-deficient and thus susceptible to nucleophilic attack. mychemblog.comwikipedia.org Conversely, the C4 position is electron-rich, making it the primary site for electrophilic substitution reactions like halogenation, nitration, and formylation. organic-chemistry.orgmychemblog.comresearchgate.net

Phenol Moiety: The hydroxyl (-OH) group on the phenol ring is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. iucr.org This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the benzene (B151609) ring, which increases the electron density at the ortho (C2, C6) and para (C4) positions. Since the para position is already substituted by the pyrazolylmethyl group, electrophilic attack on the phenol ring of this compound occurs predominantly at the ortho positions. thieme-connect.de Consequently, reactions such as halogenation, nitration, and Friedel-Crafts alkylation proceed readily at these sites, often without the need for a strong Lewis acid catalyst. iucr.orgresearchgate.net

The phenolic hydroxyl group also imparts nucleophilic character to the molecule. The oxygen atom can act as a nucleophile, particularly after deprotonation by a base to form the more potent phenoxide ion. This phenoxide is a key intermediate for O-alkylation reactions. mdpi.comresearchgate.net Nucleophilic aromatic substitution on the phenol ring itself is generally disfavored due to the high electron density of the ring, which repels incoming nucleophiles. umtm.cz Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule. nih.gov

Functionalization Strategies on the Phenol Ring and Pyrazole Ring

The distinct reactive sites on both the phenol and pyrazole rings allow for a variety of selective functionalization strategies, enabling the synthesis of a diverse range of derivatives.

Functionalization of the Phenol Ring: Three primary strategies for modifying the phenolic portion of the molecule are O-alkylation, Mannich aminomethylation, and electrophilic substitution.

O-Alkylation: The phenolic hydroxyl group can be readily converted into an ether via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. The phenoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to yield the O-alkylated product. thieme-connect.dewikipedia.org This method is highly efficient for producing a wide array of ethers from this compound. acs.org

Mannich Reaction: The electron-rich phenol ring is an excellent substrate for the Mannich reaction. scribd.comglobalresearchonline.netchemistrysteps.com This three-component condensation involves reacting this compound with formaldehyde (B43269) and a primary or secondary amine (like dimethylamine (B145610) or morpholine) to introduce an aminomethyl substituent onto the phenol ring. umtm.cz The reaction proceeds with high regioselectivity, affording the ortho-aminomethylated derivative. scribd.commdpi.com

Electrophilic Substitution: Direct halogenation or nitration of the phenol ring can be achieved under relatively mild conditions. For example, reaction with bromine in a non-polar solvent can lead to mono- or di-bromination at the ortho positions. thieme-connect.de Similarly, nitration with dilute nitric acid yields ortho-nitro derivatives.

Functionalization of the Pyrazole Ring: The pyrazole moiety can be functionalized primarily through electrophilic substitution at the C4 position.

Vilsmeier-Haack Reaction: This is a highly effective method for introducing a formyl (-CHO) group onto the pyrazole ring. organic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). mychemblog.comwikipedia.org This electrophilic formylating agent selectively attacks the electron-rich C4 position of the pyrazole ring, yielding 4-(4-formyl-pyrazol-1-ylmethyl)phenol after aqueous workup. researchgate.netumtm.cz

Halogenation and Nitration: The C4 position of the pyrazole ring can also be targeted by other electrophiles. Direct halogenation (e.g., with N-chlorosuccinimide or bromine) or nitration (e.g., with a mixture of nitric and sulfuric acids) provides the corresponding 4-halo- or 4-nitropyrazole derivatives.

The following tables summarize key functionalization reactions for this compound.

Table 1: Functionalization Reactions on the Phenol Ring

| Reaction | Reagents & Conditions | Product |

|---|---|---|

| O-Alkylation | 1. K₂CO₃, Acetone2. R-X (e.g., Ethyl iodide) | 1-(4-alkoxybenzyl)-1H-pyrazole |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine), Ethanol, Reflux | 2-(dimethylaminomethyl)-4-(pyrazol-1-ylmethyl)phenol |

Table 2: Functionalization Reactions on the Pyrazole Ring

| Reaction | Reagents & Conditions | Product |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, Heat | 4-((4-hydroxyphenyl)methyl)-1H-pyrazole-4-carbaldehyde |

| Nitration | HNO₃, H₂SO₄ | 4-((4-nitro-1H-pyrazol-1-yl)methyl)phenol |

Mechanistic Studies of Select Chemical Transformations

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing synthetic pathways.

Mechanism of O-Alkylation (Williamson Ether Synthesis): This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Deprotonation: A base (B:), such as potassium carbonate, removes the acidic proton from the phenolic hydroxyl group, generating a highly nucleophilic phenoxide anion.

Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group in a single concerted step. This backside attack results in the formation of the C-O ether bond.

Mechanism of the Mannich Reaction: The Mannich reaction on the phenol ring involves the formation of an electrophilic iminium ion.

Iminium Ion Formation: Formaldehyde reacts with a secondary amine (R₂NH) under acidic or neutral conditions to form a hemiaminal, which then dehydrates to produce a reactive electrophile known as an Eschenmoser salt precursor or iminium ion ([CH₂=NR₂]⁺). globalresearchonline.netchemistrysteps.com

Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile, attacking the iminium ion. The attack occurs preferentially at the ortho position due to the directing effect of the hydroxyl group.

Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the phenol ring and yielding the final ortho-aminomethylated product. mdpi.com

Mechanism of the Vilsmeier-Haack Reaction: This reaction provides a mild method for formylating electron-rich heterocycles.

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) by reacting with the carbonyl oxygen. Subsequent elimination of a chlorophosphate species generates the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent. mychemblog.comwikipedia.org

Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a cationic intermediate.

Rearomatization and Hydrolysis: A proton is lost from the C4 position to restore the aromaticity of the pyrazole ring, forming an iminium salt intermediate. During aqueous workup, this intermediate is hydrolyzed to yield the final 4-formylpyrazole derivative. organic-chemistry.org

Coordination Chemistry of 4 Pyrazol 1 Ylmethyl Phenol As a Ligand

Ligand Design Principles and Coordination Modes of Pyrazole-Phenol Systems

The design of ligands containing both pyrazole (B372694) and phenol (B47542) moieties is a strategic approach in coordination chemistry to create multinuclear and structurally diverse metal complexes. universiteitleiden.nl The pyrazole group, with its two nitrogen atoms, can act as a versatile coordinating agent, while the phenolic oxygen provides an additional binding site, often acting as a bridging atom between metal centers. universiteitleiden.nlrsc.org The deprotonated pyrazole ring can effectively link two metal ions, with the resulting metal-metal distance typically ranging from 3.5 to 4.5 Å. universiteitleiden.nl

The coordination modes of pyrazole-phenol systems are diverse. The pyrazole nitrogen can coordinate to a metal center, and the phenolic oxygen can either remain protonated or deprotonate to bind to one or more metal ions. This flexibility allows for the formation of both mononuclear and polynuclear complexes with varied geometries.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The reaction of 4-(pyrazol-1-ylmethyl)phenol and its derivatives with various d-block transition metal ions leads to the formation of a wide array of coordination complexes. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent. tsijournals.comtsijournals.comekb.egresearchgate.net

Formation of Complexes with d-Block Metal Ions (e.g., Mn, Fe, Co, Ni, Cu, Ag)

Manganese (Mn): Manganese complexes with pyrazole-containing ligands have been synthesized and studied for their magnetic properties. bohrium.comresearchgate.netacs.org For instance, Schiff bases derived from pyrazole derivatives have been used to create Mn(II) complexes, which are characterized by various spectroscopic techniques. tsijournals.comtsijournals.com

Iron (Fe): Iron(III) complexes with pyrazole-based ligands have been prepared and characterized. researchgate.netnih.govrsc.org These complexes often exhibit interesting magnetic behavior and have been investigated for their potential applications in various fields. researchgate.netresearchgate.net The synthesis of Fe(III) complexes with mixed ligands, including those derived from pyrazole, has also been reported. researchgate.net

Cobalt (Co): Cobalt(II) complexes with pyrazole-derived ligands have been synthesized and their structures elucidated. tsijournals.comtsijournals.comresearchgate.netrsc.orgajrconline.org These complexes often display octahedral or other geometries depending on the specific ligand and reaction conditions. researchgate.net

Nickel (Ni): Nickel(II) complexes with ligands containing pyrazole moieties are well-documented. tsijournals.comtsijournals.comresearchgate.netrsc.orgajrconline.orgscience.govnih.govfrontiersin.orgmdpi.com The synthesis of dinuclear nickel complexes with related phenol-based ligands has also been achieved. frontiersin.org

Copper (Cu): The coordination chemistry of copper(II) with pyrazole-phenol ligands is particularly rich. rsc.orgekb.egrsc.orgmdpi.comrsc.orgorientjchem.orgnih.govacs.org The reaction of 4-methyl-2,6-bis(pyrazol-1-ylmethyl)phenol with copper(II) perchlorate (B79767) yields a dicopper(II) complex. rsc.org These complexes often feature bridging phenoxide groups and terminal pyrazole nitrogen coordination. rsc.org

Silver (Ag): Silver(I) complexes with phenolic Schiff bases containing other heterocyclic moieties have been synthesized and characterized. nih.govcore.ac.uk While direct synthesis with this compound is less commonly reported, the principles of Ag(I) coordination with similar ligands are established.

Spectrophotometric Investigation of Metal-Ligand Stoichiometry and Stability Constants

Spectrophotometric methods are employed to determine the stoichiometry and stability of metal complexes in solution. For example, the reaction of pyrazole-derived Schiff bases with metal ions like Mn(II), Co(II), Ni(II), and Cu(II) has been studied to establish the metal-to-ligand ratio, which is often found to be 1:2. tsijournals.comtsijournals.comajrconline.org

The electronic absorption spectra of these complexes provide valuable information. For instance, dicopper(II) complexes of a related ligand, 4-methyl-2,6-bis(pyrazol-1-ylmethyl)phenol, exhibit ligand field transitions in the range of 14,300–16,600 cm⁻¹ and a phenolate-to-copper(II) charge-transfer transition at approximately 22,700 cm⁻¹ in acetonitrile (B52724) solution. rsc.org The molar conductivity measurements of these complexes in solvents like DMF often indicate their non-electrolytic nature. tsijournals.comtsijournals.comresearchgate.net

Structural Analysis of Coordination Compounds

X-ray crystallography is a powerful tool for the detailed structural elucidation of coordination compounds, providing insights into coordination geometry, bond lengths, and bond angles.

Elucidation of Coordination Geometry and Environment

The coordination geometry around the metal center in complexes with pyrazole-phenol type ligands can vary significantly. For example, in a dicopper(II) complex of 4-methyl-2,6-bis(pyrazol-1-ylmethyl)phenol, each copper(II) center is in a square pyramidal geometry. rsc.org The equatorial plane is formed by two bridging phenoxide oxygens and two terminal pyrazole nitrogens, with a perchlorate oxygen atom in the axial position. rsc.org In other systems, four-coordinate square planar geometries have also been proposed based on spectral data. tsijournals.com

The following table summarizes the coordination geometries observed in some transition metal complexes with related pyrazole-containing ligands.

| Metal Ion | Ligand System | Coordination Geometry | Reference |

| Cu(II) | 4-methyl-2,6-bis(pyrazol-1-ylmethyl)phenol | Square pyramidal | rsc.org |

| Mn(II) | 2,4-dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)-1H-pyrazol-4-yl] methyl} phenol | Square planar (proposed) | tsijournals.com |

| Fe(II) | 2,4-dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)-1H-pyrazol-4-yl] methyl} phenol | Square planar (proposed) | tsijournals.com |

| Co(II) | 2,4-dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)-1H-pyrazol-4-yl] methyl} phenol | Square planar (proposed) | tsijournals.com |

| Ni(II) | 2,4-dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)-1H-pyrazol-4-yl] methyl} phenol | Square planar (proposed) | tsijournals.com |

Influence of Ligand Architecture on Metal Coordination Number and Nuclearity

The architecture of the ligand plays a crucial role in determining the coordination number and nuclearity (the number of metal centers in a complex) of the resulting compound. researchgate.net Ligands with multiple coordinating sites, such as those containing both pyrazole and phenol groups, can lead to the formation of polynuclear complexes.

For instance, the use of 2,6-bis(pyrazol-1-ylmethyl)phenol derivatives readily leads to the formation of dinuclear copper(II) complexes where the phenoxide group acts as a bridge between the two metal centers. rsc.org This bridging is a direct consequence of the ligand design, which positions the donor atoms in a way that facilitates the coordination of multiple metal ions. The flexibility of the ligand can also allow for the formation of mononuclear complexes under different reaction conditions or with different metal ions. The denticity of the ligand, or the number of donor groups that bind to the metal, directly influences the coordination number of the metal ion, which can range from two to eight in pyrazole-based complexes. researchgate.net

Electronic Properties and Metal-Ligand Interactions in Complexes

Information regarding the electronic properties, such as absorption and emission spectra (UV-Vis and fluorescence), and the nature of metal-ligand interactions (e.g., charge transfer, d-d transitions) for complexes of this compound is not available in the reviewed scientific literature. Research detailing the synthesis and characterization of its metal complexes, which would be a prerequisite for studying their electronic properties, could not be located. Therefore, no data tables or detailed research findings can be provided for this specific compound.

Supramolecular Chemistry and Self Assembly

Role of Intermolecular Hydrogen Bonding (O-H···N) in Crystal Packing

The primary driving force for the initial self-assembly of 4-[tris(1H-pyrazol-1-yl)methyl]phenol molecules is the formation of strong and directional intermolecular hydrogen bonds. Specifically, the hydroxyl group (-OH) of the phenol (B47542) ring acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of a pyrazole (B372694) ring serves as the hydrogen bond acceptor. This interaction is denoted as O-H···N.

| Hydrogen Bond Parameters for 4-[tris(1H-pyrazol-1-yl)methyl]phenol Dimer | |

| Interaction Type | O-H···N |

| Donor | Phenolic Hydroxyl Group (-OH) |

| Acceptor | Pyrazole Nitrogen Atom |

| Resulting Motif | Centrosymmetric Dimer |

Analysis of π-π Stacking Interactions in Solid-State Architectures

Further stabilization of the crystal packing in 4-[tris(1H-pyrazol-1-yl)methyl]phenol is achieved through π-π stacking interactions. utexas.edunih.govutexas.edunih.gov These non-covalent interactions occur between the aromatic rings of adjacent molecules. In the solid-state architecture of this compound, a notable π-π stacking interaction is observed between the phenol rings of the inversion-related dimers formed via hydrogen bonding. utexas.edunih.govutexas.edu

| π-π Stacking Parameters in 4-[tris(1H-pyrazol-1-yl)methyl]phenol | |

| Interacting Moieties | Phenol rings of inversion-related dimers |

| Centroid-to-Centroid Distance | 3.9247 (10) Å utexas.edunih.govutexas.edunih.gov |

The presence of π-π stacking can be tailored by the introduction of different functional groups on the pyrazole or phenol rings, which can alter the electronic properties and steric hindrance of the aromatic systems. nih.gov

Formation of Dimers, Chains, and Extended Supramolecular Structures

The combination of O-H···N hydrogen bonding and π-π stacking interactions leads to the formation of a hierarchical supramolecular assembly. The initial and strongest interaction, the O-H···N hydrogen bond, leads to the formation of discrete dimers. utexas.edunih.govutexas.edunih.gov These dimers then serve as the building blocks for a more extended structure.

The π-π stacking between the phenol rings of these dimers is the next level of organization, linking the dimeric units. While the search results for 4-[tris(1H-pyrazol-1-yl)methyl]phenol primarily highlight the formation of dimers, in other pyrazole-containing systems, these types of interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks. mdpi.com For instance, in some pyrazole derivatives, N-H···N or N-H···S hydrogen bonds can link molecules into infinite chains. researchgate.net The specific nature of the extended structure is highly dependent on the number and orientation of the interacting functional groups on the molecule.

| Supramolecular Assembly of 4-[tris(1H-pyrazol-1-yl)methyl]phenol | |

| Primary Interaction | O-H···N Hydrogen Bonding |

| Resulting Primary Structure | Dimer |

| Secondary Interaction | π-π Stacking |

| Resulting Secondary Structure | Stacking of Dimers |

Component-Induced Supramolecular Transformations in Solution

Component-induced supramolecular transformations refer to the process where the addition of a new chemical species (a competitive ligand or guest molecule) to a solution containing a self-assembled supramolecular structure can cause a rearrangement or complete disassembly of the original structure to form a new, more stable assembly. This dynamic behavior is particularly relevant for systems held together by reversible non-covalent bonds, such as metal-coordination bonds or hydrogen bonds.

While specific studies on component-induced transformations for 4-(pyrazol-1-ylmethyl)phenol were not identified, research on related systems, such as rhenium-pyrazolyl metallocycles, demonstrates this principle. In these systems, the dynamic nature of the rhenium-pyrazolyl coordination bond allows for the transformation of the metallocycles into different structures upon the addition of competitive ligands like 4,4'-bipyridine (B149096) or phosphines. These transformations can be monitored in solution using techniques like NMR and mass spectrometry.

This concept highlights the dynamic and responsive nature of supramolecular systems, where the final assembled structure can be influenced by the chemical environment.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. acs.org It is widely applied to optimize molecular geometries and predict electronic properties. researchgate.net For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP or MN15-L with basis sets such as 6-311G** or def2-TZVP, are employed to determine equilibrium structures and electronic configurations in the gas phase. nih.govmdpi.comnih.gov The geometry optimization of pyrazole-containing molecules is a critical first step, and the results often show a high correlation between theoretical and experimental data from X-ray diffraction. researchgate.net

In studies of related pyrazole compounds, DFT calculations have successfully confirmed structural assignments made through spectroscopic methods like IR and NMR. mdpi.com For instance, in a study on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations at the MN15L/def2-TZVP level were used to confirm the assignment of N-H bond stretches and aromatic ring vibrations in the IR spectrum. mdpi.com

Table 1: Representative Calculated Geometric Parameters for Pyrazole Derivatives

This table presents typical bond lengths calculated for related pyrazole structures using DFT methods, as specific data for 4-(pyrazol-1-ylmethyl)phenol is not available in the cited literature.

| Bond | Calculated Bond Length (Å) (Compound M1*) | Calculated Bond Length (Å) (Compound Ma**) | Experimental Bond Length (Å) (Similar Compounds) |

|---|---|---|---|

| C=N (pyrazole) | 1.299 nih.gov | 1.299 nih.gov | 1.275 - 1.287 nih.gov |

| N-N (pyrazole) | 1.376 nih.gov | 1.374 nih.gov | 1.369 - 1.385 nih.gov |

| C-N (pyrazole) | 1.482 nih.gov | 1.487 nih.gov | - |

*M1: (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone nih.gov **Ma: 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile nih.gov

DFT calculations are instrumental in evaluating the thermodynamics and kinetics of chemical reactions. mdpi.com By calculating the Gibbs free energy and enthalpy of reactants, products, and transition states, chemists can predict the favorability and activation barriers of different reaction pathways. mdpi.comacs.org For example, a computational study on the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline compared the reaction thermodynamics with its unsubstituted pyrazole analogue. mdpi.com The calculations indicated that the reaction involving 4-methylpyrazole (B1673528) was slightly more favorable, which was attributed to the electron-donating methyl group making the pyrazole a better nucleophile. mdpi.com The high calculated activation barriers were also consistent with the high reaction temperatures required experimentally. mdpi.com

Furthermore, computational methods can be used to investigate the relative stability of different crystalline forms, or polymorphs. The solid-state structure of a closely related compound, 4-[tris(1H-pyrazol-1-yl)methyl]phenol, has been characterized, revealing a structure where molecules form dimers through hydrogen bonds. nih.gov An analysis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline identified two distinct polymorphs, with differences in the dihedral angles between the pyrazolyl rings. researchgate.net These structural differences, though subtle, can influence the physical properties of the solid material, and their relative energies can be compared using computational models.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and thus more reactive, as less energy is required to excite an electron from the ground state. nih.gov In various studies on pyrazole derivatives, the HOMO and LUMO energy levels and their corresponding energy gaps have been calculated using DFT. nih.govnih.govderpharmachemica.com For example, in a DFT study of novel pyrazole-thiazole-pyridine derivatives, the HOMO-LUMO gap for one active compound was found to be 5.507 eV, indicating it was less stable and therefore more active than a related compound with a gap of 5.707 eV. nih.gov The distribution of these orbitals is also informative; for many pyrazole derivatives, the HOMO is often localized on the pyrazole ring and adjacent atoms, while the LUMO can be distributed across other parts of the molecule, such as a phenyl ring. nih.gov This distribution helps to predict sites of electrophilic and nucleophilic attack. nih.gov

Table 2: Calculated Frontier Orbital Energies for a Pyrazole Derivative

Data for a representative pyrazole derivative from the literature, as specific values for this compound are not provided in the search results.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound 4* | -5.523 nih.gov | -0.016 nih.gov | 5.507 nih.gov |

*Compound 4: A pyrazole-pyridine derivative studied for antioxidant activity. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.de This analysis is particularly useful for understanding charge delocalization, intramolecular interactions, and hyperconjugation by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deresearchgate.netwisc.edu

The stabilization energy (E(2)) associated with the interaction between a donor NBO (i) and an acceptor NBO (j) quantifies the extent of charge delocalization. A higher E(2) value indicates a stronger interaction. wisc.edu In studies of pyrazole-based compounds, NBO analysis is used to investigate the stability conferred by hyperconjugative interactions. researchgate.netdntb.gov.ua For example, NBO analysis of a pyrazole-based Zn(II) complex revealed charge delocalization from bridging oxygen atoms towards the metal atoms, which contributes to the stability of the complex. researchgate.net This type of analysis can provide detailed insights into the nature of bonding and the electronic communication between the pyrazole, methylene (B1212753), and phenol (B47542) moieties of this compound. uni-muenchen.dedergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping and Surface Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.govresearchgate.net

For pyrazole-containing molecules, MEP maps typically show negative potential (red or yellow) concentrated around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, making them potential sites for hydrogen bonding or coordination to metal ions. researchgate.netnih.gov In phenolic compounds, the oxygen atom of the hydroxyl group is also a region of negative potential. researchgate.net Conversely, the hydrogen atom of the phenolic hydroxyl group and hydrogen atoms attached to the aromatic rings typically show a positive potential (blue), identifying them as electron-deficient regions. nih.govresearchgate.net MEP analysis is a powerful guide for understanding intermolecular interactions and the reactive behavior of molecules like this compound. uni-muenchen.denih.gov

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational chemistry provides methods to predict various spectroscopic properties, which can be used to aid in the characterization of newly synthesized compounds or to interpret experimental spectra. researchgate.netnih.gov There is often a strong correlation between theoretically calculated and experimentally measured spectra for pyrazole derivatives. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govworldscientific.com Studies have shown that DFT calculations can accurately predict these shifts for pyrazole compounds, although the accuracy can depend on the choice of functional and basis set. nih.govschrodinger.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions, which correspond to the absorption wavelengths. For pyrazoline derivatives, TD-DFT has been shown to successfully simulate the experimental electron spectra. nih.gov These calculations reveal that the observed absorptions often arise from transitions between frontier molecular orbitals, such as HOMO to LUMO. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations help in the assignment of experimental Infrared (IR) and Raman spectra. researchgate.netiosrjournals.org For pyrazole derivatives, calculated vibrational frequencies, often scaled by an appropriate factor, generally show good agreement with experimental data. researchgate.netderpharmachemica.com

Atoms in Molecules (AIM) Topology Analysis for Intermolecular Bonding

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). ias.ac.inwikipedia.org AIM analysis is particularly powerful for characterizing weak interactions, such as hydrogen bonds, which are crucial in determining the supramolecular architecture of molecular crystals. researchgate.nettandfonline.com

The analysis focuses on identifying bond critical points (BCPs), which are points where the gradient of the electron density is zero. ias.ac.in The properties of the electron density at these BCPs, such as the value of the density itself (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. tandfonline.com For hydrogen bonds, specific criteria for these topological parameters have been established. tandfonline.com In the crystal structure of 4-[tris(1H-pyrazol-1-yl)methyl]phenol, molecules are linked by O-H···N hydrogen bonds. nih.gov AIM analysis could be used to precisely characterize these and other noncovalent interactions, such as π-π stacking, by quantifying the electron density features at the critical points between the interacting atoms or rings. nih.govresearchgate.net

Catalytic Applications

Homogeneous Catalysis Utilizing 4-(Pyrazol-1-ylmethyl)phenol Metal Complexes

Metal complexes derived from this compound and its analogs are effective homogeneous catalysts, demonstrating notable activity in biomimetic oxidation reactions and polymerization processes.

A significant area of research for pyrazole-based ligands, including those with a phenolic moiety, is their use in modeling the active sites of copper-containing enzymes, such as catechol oxidase. mocedes.org Catechol oxidase is a type 3 copper enzyme that catalyzes the oxidation of catechols to their corresponding o-quinones. mocedes.org Metal complexes of this compound and related structures mimic this function, facilitating the aerobic oxidation of catechol derivatives.

Copper complexes, in particular, have been a major focus due to their biological relevance and catalytic activity in oxidation reactions. bohrium.commdpi.com Studies involving in-situ generated copper(II) complexes with various pyrazole-based ligands have demonstrated effective catalysis for the oxidation of catechol to o-quinone using atmospheric oxygen. jmaterenvironsci.com The catalytic efficiency of these systems is influenced by several factors, including the structure of the pyrazole (B372694) ligand, the nature of the copper salt's counter-ion (e.g., acetate (B1210297), sulfate, chloride, nitrate), and the solvent used for the reaction. bohrium.commdpi.com

For instance, research on a series of pyrazole-based ligands, when combined with different copper salts, showed that the combination of the ligand with copper(II) acetate generally results in high catalytic activity. jmaterenvironsci.com The kinetic parameters of these reactions are often analyzed using the Michaelis-Menten model to determine the maximum reaction rate (Vmax) and the Michaelis constant (Km), which provide insights into the catalyst's efficiency and substrate affinity. rsc.org

A study on new pyrazole-based ligands (L1-L4) and their in-situ formed copper complexes revealed that the complex formed between ligand L2 and Cu(CH₃COO)₂ exhibited significant catalytic activity in methanol (B129727), with a Vmax of 41.67 µmol L⁻¹ min⁻¹. mdpi.com Another study found that a complex of a similar pyrazole derivative ligand (L4) with copper(II) acetate in methanol showed a Vmax of 69.38 μmol L⁻¹ min⁻¹. These findings underscore the potential of these complexes as functional models for catecholase enzymes. mdpi.com

Interactive Table:

The term "scorpionate" traditionally refers to tridentate ligands that bind to a metal in a facially coordinating manner, with the most common examples being poly(pyrazolyl)borates (Tp) and poly(pyrazolyl)methanes (Tpm). rsc.orgrsc.orgulisboa.pt These ligands are celebrated for their ability to form stable metal complexes that are active catalysts in a variety of transformations, including polymerization. rsc.orgulisboa.pt Specifically, scorpionate complexes of metals like zinc, magnesium, calcium, and iron have been reported as efficient catalysts for the ring-opening polymerization (ROP) of lactides to produce biorenewable polylactides (PLAs), as well as for the synthesis of other polyesters and polycarbonates. rsc.orgrsc.orgresearchgate.net

While this compound itself is a bidentate ligand, its structural motifs are fundamental components of more complex C-scorpionate ligands (poly(1H-pyrazol-1-yl)methanes). rsc.org The versatility of the pyrazole ring allows for functionalization, which can be used to tune the steric and electronic properties of the resulting metal catalyst. rsc.org For example, highly sterically demanding scorpionate ligands have been used to create mononuclear zinc complexes that are highly efficient single-component catalysts for the ROP of rac-lactide, producing PLAs with controlled stereochemistry. nih.gov These catalysts can operate under mild conditions and exhibit high turnover frequencies. nih.gov

The catalytic activity of palladium(II) complexes with (pyrazol-1-yl)phenylmethanone ligands for the polymerization of ethylene (B1197577) has also been investigated. researchgate.net After activation with methylaluminoxane (B55162) (MAO), these complexes catalyze the formation of high-density linear polyethylene. researchgate.net This highlights the broader utility of pyrazole-containing ligands in polymerization catalysis beyond ROP. researchgate.netresearchgate.net

Structure-Activity Relationships in Catalytic Performance

In catecholase-mimicking oxidation reactions, the electronic nature of substituents on the pyrazole or phenyl rings plays a crucial role. mocedes.orgrsc.org Electron-donating groups on the ligand can increase the electron density at the metal center, which can, in turn, affect the binding of substrates and the redox potential of the metal, thereby influencing the catalytic rate. rsc.org For example, in a series of copper(I) complexes with bis(pyrazol-1-ylmethyl)pyridine ligands used for water oxidation, substituents on the pyrazole rings significantly impacted catalytic activity, demonstrating the importance of electronic tuning. rsc.org The nature of the anion from the metal salt used to generate the catalyst in situ also has a strong effect on the rate of catechol oxidation. mocedes.orgjmaterenvironsci.com

Similarly, in polymerization catalysis, the ligand's structure is paramount. For palladium complexes used in ethylene polymerization, the electronic properties of substituents on the phenyl ring of (pyrazol-1-yl)phenylmethanone ligands determined whether mononuclear or dinuclear complexes were formed, which in turn affected their catalytic properties. researchgate.net In the ROP of lactides using scorpionate-based zinc catalysts, the steric bulk of the ligand is critical for achieving high activity and stereoselectivity. nih.gov The tridentate coordination of scorpionate ligands enhances the stability of the metal complexes, which is a key factor for robust catalytic performance. rsc.org

The structure of the junction between the pyrazole rings and the rest of the ligand framework has also been shown to have a significant effect on the rate of oxidation reactions. mocedes.org These structure-activity relationships are essential for the rational design of new, more efficient catalysts based on the this compound scaffold for specific applications. ua.pttandfonline.comnih.gov

Mechanistic Insights into Biological Interactions Non Clinical Focus

Elucidation of Antibacterial and Antifungal Activity Mechanisms

The antimicrobial properties of pyrazole (B372694) derivatives are well-documented, with their mechanisms of action often involving multiple cellular targets. The antibacterial action of pyrazole-containing compounds has been attributed to the disruption of the bacterial cell wall and the inhibition of essential enzymes like topoisomerase II and IV. Specifically, some pyrazole-thiazole hybrids have shown potent activity against resistant strains like MRSA by targeting these topoisomerases.

The general mechanisms for phenolic compounds often involve interference with the cell membrane's permeability and integrity, leading to cellular disruption. For pyrazole derivatives, the antimicrobial activity is strongly influenced by the nature of the substituents on the pyrazole and adjacent rings. Studies on various pyrazole derivatives confirm their significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger. The combination of the pyrazole and phenol (B47542) moieties in 4-(pyrazol-1-ylmethyl)phenol suggests a potential dual mechanism involving both membrane disruption and enzymatic inhibition, making it a subject of interest for developing new antimicrobial agents.

Enzyme Inhibition Studies and Binding Mechanisms (e.g., NDM1)

A critical area of research is the inhibition of resistance-conferring enzymes like New Delhi metallo-β-lactamase-1 (NDM-1). NDM-1 provides bacteria with broad-spectrum resistance to β-lactam antibiotics. A structurally related compound, 4-(bis((1H-pyrazol-1-yl)methyl)amino)phenol, has been specifically investigated for its potential to inhibit NDM-1.

Molecular docking studies are crucial in this context, providing insights into how these ligands might interact with the enzyme's active site. In silico analyses of 4-(bis((1H-pyrazol-1-yl)methyl)amino)phenol revealed its potential binding within two different active sites of the NDM-1 protein. While one study showed this compound had only minor activity against L. monocytogenes and no antifungal activity, the computational results support its potential as a scaffold for developing NDM-1 inhibitors. The research highlights the importance of the pyrazole nucleus in designing molecules that can effectively bind to and inhibit enzymes responsible for antibiotic resistance.

Molecular Docking and Dynamics Simulations of Ligand-Biomolecule Interactions

Molecular docking simulations are instrumental in predicting how this compound and its analogs interact with key protein targets.

DNA Gyrase: This enzyme is a well-established target for antibacterial agents. Docking studies on various pyrazole derivatives have identified them as potent DNA gyrase inhibitors. For instance, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been shown to embed well within the active pocket of Staphylococcus aureus DNA gyrase. The binding is stabilized by interactions such as π-cation bonds between the pyrazole ring and key amino acid residues like ARG84, as well as multiple hydrogen bonds. Similarly, other pyrazole-based compounds are predicted to inhibit E. coli DNA gyrase, suggesting this is a common mechanism for this class of compounds.

Polyketide Synthase 13 (PKS13): PKS13 is an essential enzyme for the survival of Mycobacterium tuberculosis as it is critical for the synthesis of mycolic acids in the bacterial cell wall. This makes it an attractive target for new anti-tuberculosis drugs. While direct studies on this compound are limited, computational investigations on other heterocyclic scaffolds have identified PKS13 as a viable target. Molecular docking and dynamics simulations have been used to identify novel inhibitors, filtering them based on binding energies and interaction stability with the PKS13-TE domain. Given the proven efficacy of other heterocyclic compounds, it is plausible that pyrazole-phenol structures could also interact with this vital mycobacterial enzyme.

Androgen Receptor (AR): The androgen receptor is a key target in prostate cancer therapy. Computational analyses are frequently employed to identify novel non-steroidal AR antagonists. Molecular docking studies have explored how various small molecules, including those with phenolic and heterocyclic structures, bind to the

Emerging Applications and Future Research Directions

Development of Fluorescent Probes and Sensors Based on Pyrazolylphenol Derivatives

The inherent fluorescence of pyrazole (B372694) derivatives makes them ideal candidates for developing fluorescent probes and sensors. nih.gov These tools are crucial for real-time monitoring of biological processes within living cells and tissues. nih.gov The N-heteroaromatic core of pyrazole imparts favorable electronic properties and biocompatibility, while the phenolic group can be modified to enhance sensitivity and selectivity for specific analytes. nih.gov

Researchers are actively exploring the synthesis of novel pyrazolylphenol derivatives that can detect a range of biologically significant ions and molecules. nih.gov For instance, modifications to the pyrazole and phenol (B47542) rings can tune the probe's photophysical properties, such as absorption and emission wavelengths. nih.gov A key strategy in designing these probes involves the protection and deprotection of functional groups, which can trigger a distinct change in fluorescence upon interaction with the target analyte. rsc.org This "off-on" switching mechanism is highly desirable for sensitive and selective detection. rsc.org

Recent advancements have focused on creating probes for various applications, including:

Bioimaging: Visualizing cellular structures and tracking dynamic processes in real-time. nih.gov

Environmental Sensing: Detecting pollutants and contaminants in environmental samples. wlu.ca

Medical Diagnostics: Developing new tools for early disease detection and monitoring therapeutic responses. nih.gov

The development of near-infrared (NIR) fluorescent probes is a particularly promising area of research. NIR light can penetrate deeper into biological tissues with minimal autofluorescence, enabling more sensitive in vivo imaging.

Applications in Corrosion Inhibition and Protective Coatings

Pyrazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals, particularly in acidic environments. nih.gov The nitrogen atoms in the pyrazole ring and the electron-rich phenol group can adsorb onto the metal surface, forming a protective film that prevents corrosive agents from reaching the metal. nih.gov This adsorption process can be either physical or chemical in nature. ksu.edu.sa

Studies have shown that the inhibition efficiency of pyrazolylphenol derivatives increases with their concentration. rsc.org For example, 4-(bis((1H-pyrazol-1-yl)methyl)amino)phenol and its dimethyl-substituted analog have shown inhibition efficiencies of over 95% for carbon steel in a 1 M HCl solution at a concentration of 10⁻³ M. rsc.org These compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. rsc.org

The effectiveness of these inhibitors is influenced by the molecular structure. The presence of additional functional groups can enhance their adsorption and protective capabilities. rsc.org Future research in this area will likely focus on:

Synthesizing novel pyrazolylphenol derivatives with enhanced corrosion inhibition properties.

Developing protective coatings incorporating these compounds for long-term corrosion protection. smolecule.comevitachem.com

Investigating the mechanism of inhibition through advanced surface analysis techniques and computational modeling. ksu.edu.sarsc.org

Potential in Advanced Materials Science

The unique electronic and photophysical properties of pyrazolylphenol derivatives make them attractive for applications in advanced materials science, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and thin films.

Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of pyrazole derivatives is a key attribute for their use in the emissive layer of OLEDs. By tuning the molecular structure, the color and efficiency of the emitted light can be controlled.

Organic Solar Cells (OSCs): Pyrazolylphenol-based materials can function as electron donor or acceptor materials in the active layer of OSCs, converting sunlight into electricity.

Thin Films: The ability to form ordered molecular structures through processes like π-π stacking makes these compounds suitable for creating thin films with specific optical and electronic properties. nih.gov

Research in this domain is focused on designing and synthesizing pyrazolylphenol derivatives with optimized properties for these applications. For example, the introduction of specific functional groups can improve charge transport, enhance fluorescence quantum yield, and increase the stability of the resulting devices.

Design of Novel Functionalized Pyrazolyl-Based Ligands for Targeted Applications

The pyrazole and phenol moieties in 4-(pyrazol-1-ylmethyl)phenol provide excellent coordination sites for metal ions, making it a versatile scaffold for designing novel ligands. wlu.caacs.org These ligands can be functionalized to create complexes with specific catalytic, magnetic, or photophysical properties.

The design strategy often involves incorporating additional donor atoms or functional groups to control the coordination geometry and electronic properties of the resulting metal complexes. wlu.ca This allows for the development of "scorpionate" ligands, which can bind to a metal center in a tridentate fashion, offering high stability and specific reactivity. mdpi.com

Applications for these functionalized ligands are diverse and include:

Catalysis: Developing new catalysts for important organic reactions like C-C cross-coupling reactions. mdpi.com

Biomedical Imaging: Creating metal complexes that can be used as contrast agents in magnetic resonance imaging (MRI) or as radiopharmaceuticals for diagnostic imaging. acs.org

Supramolecular Chemistry: Constructing complex, self-assembled structures with unique host-guest properties. acs.org

The ability to easily functionalize the basic pyrazolylphenol structure opens up a vast chemical space for designing ligands with tailored properties for specific applications. acs.org

Integration of Experimental and Computational Approaches for Predictive Design

The synergy between experimental synthesis and computational modeling is becoming increasingly crucial for the rational design of new materials and molecules based on this compound. Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure, molecular geometry, and reactivity of these compounds. nih.govnih.gov

These computational tools can be used to:

Predict the photophysical properties of new fluorescent probes. nih.gov

Understand the mechanism of corrosion inhibition at the molecular level. nih.govksu.edu.sarsc.org

Screen potential candidates for applications in advanced materials before their synthesis.

Guide the design of functionalized ligands with desired coordination properties. nih.gov

By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of novel pyrazolylphenol derivatives for a wide range of applications. This integrated approach allows for a more efficient exploration of the vast chemical possibilities and a deeper understanding of the structure-property relationships that govern the behavior of these versatile compounds. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|